3-phenyl-1H-pyrazolo[4,3-c]quinoline
Overview
Description
3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with a phenyl group attached to the pyrazole ring. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of extensive research in various scientific fields.
Mechanism of Action
Target of Action
Related compounds such as quinolinyl-pyrazoles have been shown to inhibit class ii c-met
Mode of Action
It’s known that related compounds can inhibit the protein expression of inos in cells . This suggests that 3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline may interact with its targets to inhibit certain protein expressions, leading to changes in cellular functions.
Biochemical Pathways
Related compounds have been shown to inhibit the protein expression of inos , which plays a role in the production of nitric oxide, a key player in several biochemical pathways.
Result of Action
Related compounds have shown inhibitory effects on protein expression in cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that the pyrazoloquinoline core can interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction proceeds through a condensation mechanism, followed by cyclization to form the pyrazoloquinoline core.
Another method involves the use of chalcones, which are treated with thiosemicarbazide under alkaline conditions, followed by cyclization to yield the desired pyrazoloquinoline . These synthetic routes are often optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of starting materials, reaction conditions, and purification methods are optimized to ensure cost-effectiveness and scalability. Industrial processes may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or quinoline rings.
Substitution: The phenyl group and other substituents on the pyrazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound exhibits biological activity and is studied for its potential as a therapeutic agent. .
Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: This compound has a similar fused ring system but differs in the position of the nitrogen atoms in the pyrazole ring.
Pyrazolo[4,3-c]quinolin-3,4-dione: This compound has a similar core structure but contains additional functional groups, such as carbonyl groups.
Uniqueness
3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the phenyl group attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets and exhibit biological activity sets it apart from other similar compounds.
Properties
IUPAC Name |
3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-17-14-9-5-4-8-12(14)16(13)19-18-15/h1-10H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAHTMBEKSNPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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